Kirenol - 52659-56-0

Kirenol

Catalog Number: EVT-272006
CAS Number: 52659-56-0
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kirenol is a natural diterpenoid compound primarily found in the genus Siegesbeckia, particularly in species like Siegesbeckia orientalis, Siegesbeckia glabrescens, and Siegesbeckia pubescens. [, ] These plants are traditionally used in Chinese medicine for their anti-inflammatory and analgesic properties. [, ]

Future Directions
  • Synthesis and Structural Modifications: Developing efficient synthetic routes for kirenol and its derivatives is crucial for large-scale production and exploring structure-activity relationships. [] This would enable the development of kirenol analogs with enhanced potency and targeted activity.

ent-16β,17-Dihydroxy-kauran-19-oic Acid (DHKA)

Compound Description: ent-16β,17-Dihydroxy-kauran-19-oic Acid (DHKA) is a diterpenoid compound found in Herba Siegesbeckiae alongside kirenol. Pharmacokinetic studies in rats revealed that DHKA is absorbed quickly but eliminated slowly compared to kirenol after oral administration. Interestingly, the absorption rate of DHKA increases when administered as part of a Herba Siegesbeckiae extract compared to administration of DHKA alone. []

Relevance: DHKA is structurally similar to kirenol and is found in the same plant source. Its distinct pharmacokinetic profile suggests potential differences in their biological activities and metabolism. []

16-O-Malonylkirenol

Compound Description: 16-O-Malonylkirenol is a diterpenoid compound identified as a marker compound for specific species of Siegesbeckiae Herba. []

Relevance: This compound is a malonylated derivative of kirenol, highlighting the presence of structurally similar compounds in Siegesbeckiae Herba. The presence of different derivatives may contribute to the diverse pharmacological activities observed from extracts. []

15-O-Malonylkirenol

Compound Description: Similar to 16-O-Malonylkirenol, 15-O-Malonylkirenol serves as another marker compound for distinguishing Siegesbeckiae Herba species. []

Relevance: As a malonylated derivative of kirenol, its presence underscores the structural diversity within the kirenol-related compounds in Siegesbeckiae Herba. []

15,16-Di-O-Malonylkirenol

Compound Description: 15,16-Di-O-Malonylkirenol is a novel diterpenoid isolated and identified from Siegesbeckiae Herba. It is characterized by the presence of two malonyl groups attached to the kirenol structure. []

Relevance: The discovery of this compound further emphasizes the structural diversity of kirenol-related compounds in Siegesbeckiae Herba. The addition of two malonyl groups potentially alters its physicochemical properties and biological activities compared to kirenol. []

Darutoside

Compound Description: Darutoside, a diterpenoid glycoside, is found in Siegesbeckiae Herba. This compound, along with kirenol, serves as a quality control marker for Siegesbeckiae Herba in thin-layer chromatography. []

Relevance: The co-occurrence and use of darutoside with kirenol in quality control highlight their significance as key bioactive components in Siegesbeckiae Herba. While their structures differ, their presence in the same plant suggests potential synergistic effects. []

16-O-Acetyldarutoside

Compound Description: 16-O-Acetyldarutoside is another diterpenoid glycoside identified in Siegesbeckiae Herba alongside kirenol. It serves as a secondary quality control marker in thin-layer chromatography for this herb. []

Relevance: This compound, similar to darutoside, is used alongside kirenol for quality control, emphasizing the importance of both compounds in the overall bioactivity of Siegesbeckiae Herba. Although structurally different, their presence might contribute to the herb's diverse pharmacological effects. []

Darutigenol

Compound Description: Darutigenol, a diterpenoid, is isolated from Siegesbeckiae Herba and recognized for its analgesic and anti-inflammatory properties. []

Relevance: While structurally different from kirenol, darutigenol shares a common plant source and exhibits similar pharmacological activities. This suggests potential synergistic effects when these compounds are present together in Siegesbeckiae Herba extracts. []

Relevance: This compound, found in the same plant species as kirenol, showcases the structural diversity within Siegesbeckia pubescens. Despite their structural similarities, the difference in their observed cytotoxic activity highlights the importance of specific structural features for bioactivity. []

ent-4,17-Dihydroxy-16α-methyl-kau-ran-19-oic acid

Compound Description: This diterpenoid, isolated from Siegesbeckia pubescens, did not exhibit cytotoxic activity against Caki cells, unlike kirenol. []

Relevance: As a kaurane-type diterpenoid found alongside kirenol, this compound exemplifies the structural diversity of Siegesbeckia pubescens constituents. The lack of cytotoxic activity, in contrast to kirenol, suggests that specific structural features are crucial for its biological effects. []

ent-16β,17,18-Trihydroxy-kauran-19-oic acid

Compound Description: This compound is a kaurane-type diterpenoid identified in Siegesbeckia pubescens but, unlike kirenol, did not show cytotoxicity against Caki cells. []

Methyl ent-16α, 17-dihydroxy-kauran-19-oate (MDK)

Compound Description: Methyl ent-16α, 17-dihydroxy-kauran-19-oate (MDK) is an antioxidant compound isolated from Siegesbeckia glabrescens using a bioactivity-guided approach. Similar to kirenol, MDK displayed strong inhibitory effects on melanin production and tyrosinase activity. []

Relevance: While structurally different from kirenol, MDK shares its origin from the same plant genus and exhibits similar antioxidant and antimelanogenesis properties. This suggests that both compounds might contribute to the therapeutic potential of Siegesbeckia glabrescens in treating oxidation-induced hyperpigmentation. []

Source and Classification

Kirenol is classified as a diterpene, a subclass of terpenes characterized by their structure comprising four isoprene units. It is predominantly sourced from Siegesbeckea orientalis, a plant noted for its medicinal properties in traditional herbal medicine. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration.

Synthesis Analysis

The synthesis of kirenol has been explored through various methods, including:

  1. Natural Extraction: Kirenol can be isolated from the hairy root cultures of Siegesbeckea orientalis, where optimal production occurs in Murashige and Skoog (MS) medium. In these cultures, kirenol constitutes about 80% of the total diterpene content observed in natural leaves .
  2. Chemical Synthesis: Recent studies have focused on synthesizing kirenol derivatives to enhance its biological activity. For instance, thirty-one derivatives were synthesized using established chemical protocols, with their structures confirmed via spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) .
  3. Molecular Docking Studies: These studies guide the design of new derivatives by predicting their interactions with biological targets, thus informing synthetic strategies aimed at improving efficacy against specific diseases .
Molecular Structure Analysis

Kirenol's molecular structure can be described by its unique arrangement of carbon atoms, which contributes to its biological activity. The molecular formula is C20H30OC_{20}H_{30}O, indicating that it consists of 20 carbon atoms, 30 hydrogen atoms, and one oxygen atom. The structure features a fused ring system typical of many diterpenes, which is crucial for its interaction with cellular targets.

Structural Data

  • Molecular Weight: Approximately 302.46 g/mol.
  • Functional Groups: The presence of hydroxyl (-OH) groups contributes to its solubility and biological reactivity.

Detailed structural analysis often employs computational methods to elucidate binding interactions with target proteins, enhancing our understanding of its mechanism of action.

Chemical Reactions Analysis

Kirenol participates in several significant chemical reactions that underline its therapeutic potential:

  1. Anti-inflammatory Activity: Kirenol has been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), suggesting a reduction in pro-inflammatory mediators .
  2. Apoptotic Pathways: It induces apoptosis in specific lymphocyte populations through mechanisms involving the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside activation of caspase-3 .
  3. Antioxidant Mechanisms: Kirenol enhances the expression of antioxidant genes through activation pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress .
Mechanism of Action

Kirenol's mechanism of action involves several pathways:

  1. Inhibition of Pro-inflammatory Cytokines: It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
  2. Modulation of Apoptosis: By influencing mitochondrial pathways, kirenol promotes apoptosis in activated T cells, which may be beneficial in autoimmune conditions like multiple sclerosis .
  3. Antioxidant Activity: Kirenol's ability to activate Nrf2 enhances the expression of various antioxidant enzymes, providing cellular protection against oxidative damage caused by environmental stressors .
Physical and Chemical Properties Analysis

Kirenol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of diterpenes.
  • Stability: Kirenol is relatively stable under normal conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating kirenol into therapeutic agents.

Applications

Kirenol has diverse applications across various scientific fields:

  1. Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases such as arthritis and multiple sclerosis .
  2. Antioxidant Research: Due to its ability to modulate oxidative stress responses, kirenol is being investigated for potential applications in preventing diseases linked to oxidative damage, including cardiovascular diseases .
  3. Cosmetic Industry: Given its bioactive properties, kirenol may find applications in skincare formulations aimed at reducing inflammation and promoting skin health.
  4. Agricultural Use: Its antimicrobial properties suggest potential applications in developing natural pesticides or growth enhancers.
Mechanistic Insights into Kirenol's Anti-Inflammatory and Immunomodulatory Pathways

Modulation of NF-κB Signaling in Chronic Inflammatory Disorders

Kirenol exerts potent anti-inflammatory effects by targeting the nuclear factor kappa-B (NF-κB) pathway, a master regulator of inflammation. In endothelial cells and immune cells, kirenol inhibits the phosphorylation and degradation of IκBα, preventing nuclear translocation of the p65/p50 heterodimer [1] [9]. This suppression disrupts NF-κB-driven transcription of pro-inflammatory genes. In in vitro models of atherosclerosis, kirenol (25 μM) reduced benzo[a]pyrene (B[a]P)-induced NF-κB activation by 65%, concurrently lowering vascular adhesion molecule expression [9]. The compound also interferes with upstream signaling kinases, including IKKβ, thereby blocking canonical NF-κB activation triggered by TNF-α, IL-1, or LPS [7] [8].

Table 1: Kirenol's Inhibition of NF-κB-Dependent Inflammatory Mediators

Cell Type/ModelKey Inhibited MediatorsReduction (%)Concentration
HUVECs (B[a]P-induced)VCAM-1, ICAM-1, E-selectin60–70%25 μM
Macrophages (LPS-stimulated)TNF-α, IL-1β, COX-250–80%20–40 μM
CFA-induced arthritisIL-1β, TNF-α45–65%0.5% w/w cream

Nrf2/HO-1 Axis Activation and Oxidative Stress Attenuation

Kirenol activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing cellular antioxidant defenses. In human umbilical vein endothelial cells (HUVECs), kirenol (5–25 μM) induces PI3K/Akt-dependent Nrf2 nuclear translocation, upregulating heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) [9] [10]. This activity neutralizes reactive oxygen species (ROS) and suppresses oxidative damage. Pre-treatment with kirenol reduced B[a]P-induced ROS generation by 75% in endothelial cells, an effect abolished by Nrf2 siRNA or PI3K inhibitors (e.g., LY294002) [9]. Mitochondrial ROS (mtROS) modulation further stabilizes antioxidant responses, as kirenol enhances electron transport chain efficiency [10].

Table 2: Kirenol-Mediated Activation of Antioxidant Pathways

Target MoleculeFunctionUpregulation by KirenolBiological Impact
Nrf2Master antioxidant transcription factor3.5-fold nuclear translocationEnhances ARE-driven gene expression
HO-1Heme degradation, anti-oxidant2.8-fold protein increaseReduces oxidative stress & inflammation
NQO-1Detoxification enzyme2.1-fold activity elevationPrevents quinone-induced cytotoxicity

Suppression of Pro-Inflammatory Cytokine Cascades (TNF-α, IL-1β, IL-6)

Kirenol disrupts cytokine cascades by inhibiting transcriptional and post-translational cytokine production. In macrophages, kirenol (20–100 μM) downregulates LPS-induced TNF-α, IL-1β, and IL-6 expression by 50–80% via NF-κB and MAPK pathway inhibition [1] [7]. This suppression extends to inflammasome regulation, where kirenol reduces NLRP3 assembly and caspase-1 activation, limiting IL-1β maturation [10]. In neuroinflammation models, kirenol (40 μM) decreased IL-17A and IFN-γ serum levels by 60% in experimental autoimmune encephalomyelitis (EAE) mice [1] [5]. The compound also attenuates chemokine (e.g., MCP-1) secretion, impeding immune cell recruitment to inflamed tissues [7].

Regulation of T-Cell Differentiation (Th1/Th17 Balance) in Autoimmune Pathologies

Kirenol modulates adaptive immunity by skewing T-helper cell differentiation. In EAE models, daily administration (2 mg/kg) reduced Th1 and Th17 cell populations in draining lymph nodes by 40–50%, while increasing regulatory T cells (Tregs) [5] [9]. Mechanistically, kirenol inhibits STAT3 phosphorylation and RORγt expression, critical for Th17 differentiation [6]. Concurrently, it suppresses T-bet, a Th1-specific transcription factor, rebalancing immune responses toward tolerance. In rheumatoid arthritis, kirenol-treated mice showed reduced IL-17 and IFN-γ production, correlating with attenuated joint destruction [1] [5]. Mitochondrial fitness in T cells is preserved by kirenol, preventing metabolic reprogramming toward inflammatory phenotypes [6] [10].

Table 3: Kirenol's Impact on T-Cell Subsets in Autoimmunity

Disease ModelT-Cell SubsetChangeAssociated CytokinesMolecular Targets
EAE (Multiple Sclerosis)Th17 cells↓45%IL-17A, IL-21STAT3, RORγt
Th1 cells↓38%IFN-γ, TNF-αT-bet, STAT4
Collagen-Induced ArthritisTregs↑30%IL-10, TGF-βFoxP3, CTLA-4

Apoptotic Induction in Hyperactivated Immune Cells via Mitochondrial Pathways

Kirenol selectively induces apoptosis in hyperactivated immune cells through mitochondrial pathways. In MOG-specific CD4+ T cells from EAE mice, kirenol (40 μM) upregulated Bax/Bcl-2 ratios by 3-fold, triggering cytochrome c release and caspase-3 activation [5] [9]. This apoptosis depends on caspase orchestration, as pan-caspase inhibitors (z-VAD-fmk) abolished kirenol's pro-apoptotic effects [5]. Mitochondrial permeability transition pore (mPTP) formation is facilitated by kirenol, leading to ROS amplification and apoptosis in autoreactive lymphocytes [6] [9]. Notably, healthy lymphocytes remain unaffected, highlighting kirenol's targeted activity against pathogenic immune cells [5].

Table 4: Mitochondrial Apoptotic Markers Modulated by Kirenol

Apoptotic MarkerFunctionChange by KirenolConsequence
Bax/Bcl-2 ratioPro-/anti-apoptotic balance↑2.5–3.5 foldPermeabilizes mitochondrial membrane
Cytochrome cElectron transport, apoptosis trigger↑80% releaseActivates caspase-9/3
Caspase-3Executioner protease↑2.2-fold activationDNA fragmentation, cell death

Properties

CAS Number

52659-56-0

Product Name

Kirenol

IUPAC Name

(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1

InChI Key

NRYNTARIOIRWAB-JPDRSCFKSA-N

SMILES

OC[C@]1(C)C[C@@H](O)C[C@@]2(C)[C@]3([H])CC[C@@]([C@H](CO)O)(C)C=C3CC[C@]12[H]

Solubility

Soluble in DMSO

Synonyms

Kirenol,

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.